N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine
Description
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a morpholinopyrimidine moiety attached to a cyclopentanamine group, making it a unique and interesting molecule for scientific research.
Properties
Molecular Formula |
C14H22N4O |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H22N4O/c1-2-4-13(3-1)15-9-12-10-16-14(17-11-12)18-5-7-19-8-6-18/h10-11,13,15H,1-9H2 |
InChI Key |
NYRUDFAXNPCFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine typically involves the reaction of 2-morpholinopyrimidine with cyclopentanamine under specific conditions. One common method includes the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. The compound forms hydrophobic interactions with the active sites of these enzymes, leading to decreased expression of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
Uniqueness
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine stands out due to its unique structure, which combines a morpholinopyrimidine moiety with a cyclopentanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine is a compound with significant potential in pharmacology, particularly due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.29 g/mol. The compound features a cyclopentanamine moiety linked to a morpholinopyrimidine group, which is crucial for its biological activity.
Preliminary studies suggest that this compound may interact with specific biological targets, influencing various signaling pathways. Its structural similarity to other biologically active compounds indicates potential applications in modulating enzyme activities and receptor interactions.
Potential Biological Activities
- Antimicrobial Activity : Initial findings suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.
- Anticancer Properties : Given its structural characteristics, it may have potential as an anticancer agent by inhibiting specific kinases involved in tumor growth.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could position it as a therapeutic option for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological activities of this compound.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-(5-Isopropoxypyridin-2-yl)methylcyclopentanamine | 1279206-70-0 | Contains isopropoxy group; potential herbicide |
| N-(2-Morpholinopyrimidin-5-yl)methylcyclopropanamine | 1279206-89-1 | Cyclopropane instead of cyclopentane; different sterics |
| N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | 1383916-51-5 | Pyridine core; different nitrogen positioning |
The unique combination of cyclopentane and morpholine functionalities in this compound may confer distinct biological activities compared to its analogs, necessitating further investigation into these differences and their implications for therapeutic use.
Case Studies and Research Findings
Several studies have highlighted the biological activity of morpholine-pyrimidine derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that morpholine-pyrimidine derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could be similarly effective.
- In Vitro Cancer Cell Line Studies : Research involving cancer cell lines indicated that similar compounds could inhibit cell proliferation through apoptosis induction, warranting further exploration of this compound in cancer therapy.
- Neuroprotective Studies : Investigations into neuroprotective effects revealed that certain pyrimidine-containing compounds could reduce oxidative stress in neuronal cells, indicating potential applications for this compound in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
